
2-Hydroperoxy-3-(3-phenyl-1H-pyrazol-5-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroperoxy-3-(3-phenyl-1H-pyrazol-5-yl)phenol is an organic compound that belongs to the class of hydroperoxides and pyrazoles This compound is characterized by the presence of a hydroperoxy group (-OOH) and a phenyl-substituted pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroperoxy-3-(3-phenyl-1H-pyrazol-5-yl)phenol typically involves the condensation of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-ones with hydrazine hydrate or phenylhydrazine . The reaction is carried out under controlled conditions to ensure the formation of the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
化学反应分析
Types of Reactions
2-Hydroperoxy-3-(3-phenyl-1H-pyrazol-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl and pyrazole rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic oxides, while reduction can produce phenolic alcohols.
科学研究应用
2-Hydroperoxy-3-(3-phenyl-1H-pyrazol-5-yl)phenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Hydroperoxy-3-(3-phenyl-1H-pyrazol-5-yl)phenol involves its interaction with molecular targets and pathways. The hydroperoxy group can generate reactive oxygen species (ROS), which can interact with cellular components, leading to various biological effects. The phenyl-pyrazole moiety may also interact with specific enzymes or receptors, modulating their activity and resulting in therapeutic or biological outcomes .
相似化合物的比较
Similar Compounds
2-(1H-Pyrazol-3-yl)phenol: A related compound with similar structural features but lacking the hydroperoxy group.
3-Phenyl-1H-pyrazole: Another similar compound with a phenyl-substituted pyrazole ring.
Uniqueness
2-Hydroperoxy-3-(3-phenyl-1H-pyrazol-5-yl)phenol is unique due to the presence of the hydroperoxy group, which imparts distinct chemical reactivity and potential biological activities. This differentiates it from other pyrazole derivatives and makes it a valuable compound for various research applications.
属性
分子式 |
C15H12N2O3 |
|---|---|
分子量 |
268.27 g/mol |
IUPAC 名称 |
2-hydroperoxy-3-(3-phenyl-1H-pyrazol-5-yl)phenol |
InChI |
InChI=1S/C15H12N2O3/c18-14-8-4-7-11(15(14)20-19)13-9-12(16-17-13)10-5-2-1-3-6-10/h1-9,18-19H,(H,16,17) |
InChI 键 |
TXXDFPIBHNSZDW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C3=C(C(=CC=C3)O)OO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


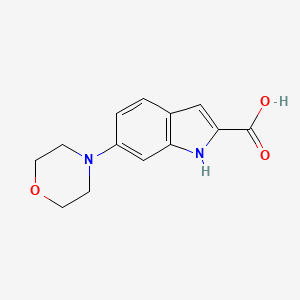
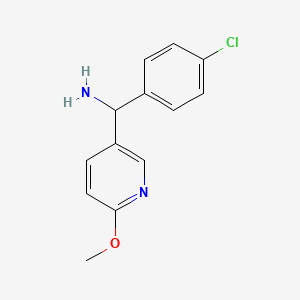
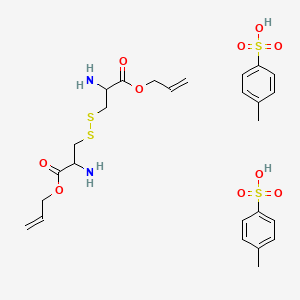
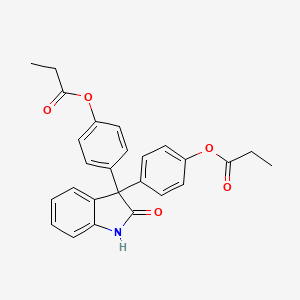

![(3R,5S)-1,3,4,5-tetrakis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B13865110.png)

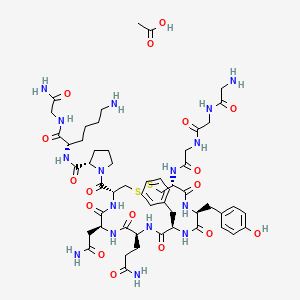

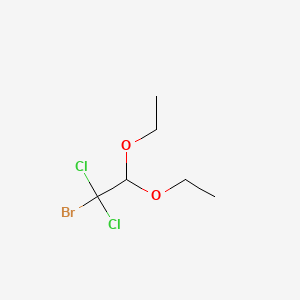
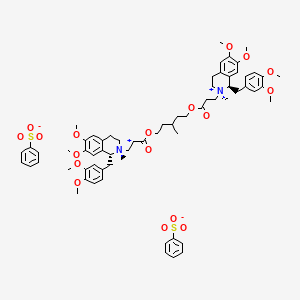
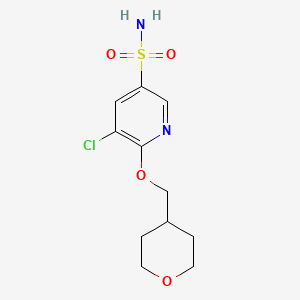

![2-[5-(4-Tert-butylphenyl)-1-methylpyrazol-3-yl]acetic acid](/img/structure/B13865136.png)
